1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride
Description
1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride is a substituted acetophenone derivative characterized by an aminooxetan ring attached to the phenyl group.
Structure
3D Structure of Parent
Properties
CAS No. |
1384264-27-0 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-[3-(3-aminooxetan-3-yl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-8(13)9-3-2-4-10(5-9)11(12)6-14-7-11;/h2-5H,6-7,12H2,1H3;1H |
InChI Key |
VESFCRVPWPDUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C2(COC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Critical Reaction Parameters
Yield and Purity Data
Chemical Reactions Analysis
Oxetane Ring Reactivity
The oxetane ring (3-aminooxetan-3-yl) is a strained four-membered heterocycle, making it susceptible to ring-opening reactions under specific conditions:
Acid-Catalyzed Ring Opening
Oxetanes undergo ring-opening in acidic media via nucleophilic attack. For example:
-
In HCl-containing ethanol, oxetane rings open to form γ-chloro alcohols .
-
Protonation of the oxetane oxygen increases electrophilicity, enabling nucleophilic attack at the β-carbon .
Example reaction:
Thermal Isomerization
Oxetane-carboxylic acids isomerize into lactones upon heating (e.g., 50–100°C in dioxane/water) . While the hydrochloride derivative lacks a carboxylic acid, analogous thermal instability may occur under prolonged storage or elevated temperatures .
Key Data:
| Condition | Outcome | Reference |
|---|---|---|
| Heating (50°C, dioxane/H₂O) | Lactone formation via intramolecular cyclization |
Amino Group Reactivity
The protonated amino group (-NH₃⁺Cl⁻) participates in:
Alkylation/Acylation
-
Reacts with alkyl halides or acyl chlorides under basic conditions to form secondary amines or amides .
-
Example: Reaction with acetyl chloride yields N-acetyl derivatives .
Schiff Base Formation
Condensation with aldehydes/ketones forms imine linkages, useful in medicinal chemistry .
Example:
Ketone Group Reactivity
The ethanone moiety undergoes classical ketone transformations:
Nucleophilic Addition
-
Grignard reagents add to the carbonyl carbon, forming tertiary alcohols .
-
Hydrazine derivatives form hydrazones, precursors for heterocycles like 1,3,4-oxadiazoles .
Example:
Reduction
NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, enhancing water solubility .
Key Data:
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄ | 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanol | ~85% |
Aromatic Ring Reactivity
The phenyl ring directs electrophilic substitution to the para position relative to the electron-withdrawing ketone:
Nitration/Sulfonation
Cross-Coupling Reactions
Buchwald-Hartwig amination or Suzuki-Miyaura coupling modifies the aromatic ring for drug design .
Stability Considerations
Scientific Research Applications
1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent groups on the phenyl ring and adjacent functional moieties. These variations influence physical properties, reactivity, and biological activity:
Physical Properties
- Melting Points: Analogous chloro-hydroxyacetophenones exhibit melting points between 97–110°C, influenced by substituent positions (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone, CAS 50317-52-7: 97–98°C) . The aminooxetan group in the target compound may lower melting points due to increased polarity.
- Solubility: Aminooxetan and dihydroxyphenyl groups enhance aqueous solubility compared to methoxy or CF₃ substituents .
Research Findings and Data Tables
Table 1: Substituent Effects on Reactivity and Bioactivity
Table 2: Melting Points of Selected Analogs
| Compound (CAS) | Melting Point (°C) | Substituent Position/Type |
|---|---|---|
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) | 97–98 | 5-Cl, 2-OH, 3-CH₂OH |
| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (69240-98-8) | 109–110 | 2-Cl, 4-OH, 5-OCH₃ |
| 2-Amino-1-(3-hydroxyphenyl)ethanone HCl (14665-75-9) | 215–235 | 3-OH, 2-amino |
Biological Activity
1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C12H14ClN2O
- Molecular Weight : 238.70 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water and organic solvents
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the amino group allows for hydrogen bonding, which can enhance binding affinity to enzymes and receptors involved in critical biological pathways.
Antioxidant Activity
Research has indicated that derivatives of the oxetan-based compounds exhibit antioxidant properties. For instance, compounds structurally similar to 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone have shown significant radical scavenging activity, which is crucial in mitigating oxidative stress in cells .
Anticancer Potential
Several studies have highlighted the anticancer potential of related compounds. For example, certain derivatives have been tested against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer), demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Inhibition Studies
Inhibitory effects on specific enzymes have been observed with compounds similar to this compound. For instance, research focusing on N-acylethanolamine hydrolyzing acid amidase has shown that certain structural modifications can enhance inhibitory potency, suggesting a viable pathway for therapeutic applications .
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of various oxetan derivatives using the DPPH radical scavenging method. The results indicated that some derivatives exhibited antioxidant activity surpassing that of ascorbic acid by up to 1.4 times, highlighting their potential as therapeutic agents against oxidative stress-related diseases .
Study 2: Anticancer Activity Assessment
In a comparative analysis of several phenyl derivatives, researchers found that specific compounds exhibited significant cytotoxicity against glioblastoma cells. The study utilized MTT assays to quantify cell viability post-treatment, revealing that modifications in the oxetan structure influenced anticancer efficacy positively .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activities of this compound and its derivatives:
Q & A
What are the recommended synthetic routes for 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride, and how can reaction efficiency be optimized?
Level: Advanced
Methodological Answer:
The synthesis of this compound can be approached via condensation reactions (as seen in structurally similar acetophenone derivatives) . For example:
Friedel-Crafts acylation : Introduce the ethanone group to the aromatic ring using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) .
Oxetane functionalization : Incorporate the 3-aminooxetane moiety via nucleophilic substitution or coupling reactions, leveraging methodologies for aminooxetane synthesis (e.g., SN2 reactions with protected amines).
Optimization Strategies :
- Catalyst screening : Test Lewis acids (AlCl₃, FeCl₃) for acylation efficiency.
- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent undesired side reactions during coupling .
How should researchers handle discrepancies in spectroscopic data during characterization?
Level: Advanced
Methodological Answer:
Discrepancies in NMR or IR data may arise from the hydrochloride salt’s hygroscopicity or solvent interactions.
Salt effects : Compare free base and salt forms. For NMR, use deuterated DMSO-d₆ to dissolve the hydrochloride salt and identify proton shifts associated with the counterion .
Cross-validation : Combine HPLC (≥98% purity criteria, as in Safety Data Sheets) with high-resolution mass spectrometry (HRMS) to confirm molecular weight .
Dynamic light scattering (DLS) : Assess aggregation in solution, which may obscure UV-Vis or fluorescence data .
What are the critical parameters for purifying this compound, and which chromatographic methods are most effective?
Level: Basic
Methodological Answer:
Purification Steps :
Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) to exploit solubility differences between the product and impurities .
Column Chromatography :
- Stationary phase : Silica gel (200–300 mesh).
- Mobile phase : Gradient elution with ethyl acetate/hexane (1:4 to 1:1) to separate polar byproducts .
HPLC : Employ C18 columns with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water for high-purity isolation (>95%) .
What safety protocols are essential when handling this compound in vitro?
Level: Basic
Methodological Answer:
Critical Protocols :
PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (linked to inflammation or severe irritation) .
Ventilation : Use chemical fume hoods to avoid inhalation of fine particulates .
Spill Management : Absorb leaks with inert materials (e.g., sand) and dispose as hazardous waste .
Storage : Keep in airtight containers at 2–8°C, away from ignition sources .
How can the hydrochloride salt form influence solubility and bioavailability in pharmacological assays?
Level: Advanced
Methodological Answer:
Solubility Considerations :
- Salt vs. Free Base : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce membrane permeability.
- Co-solvents : Use DMSO (≤10% v/v) or β-cyclodextrin to improve solubility without denaturing proteins .
Bioavailability Testing :
LogP Measurement : Compare octanol/water partitioning between salt and free base to predict absorption.
Caco-2 Assays : Evaluate intestinal permeability using cell monolayers, adjusting pH to mimic physiological conditions .
What strategies mitigate degradation under varying pH and temperature conditions?
Level: Advanced
Methodological Answer:
Stabilization Methods :
pH Control : Store in phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions to prevent hydrolysis of the oxetane ring .
Lyophilization : Freeze-dry the compound for long-term storage at –20°C, reconstituting with degassed solvents to limit oxidation .
Degradation Kinetics : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to model shelf life and identify degradation byproducts via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
